molecular formula C10H20ClN3 B12224118 1-ethyl-N-isobutyl-5-methyl-1H-pyrazol-4-amine

1-ethyl-N-isobutyl-5-methyl-1H-pyrazol-4-amine

Cat. No.: B12224118
M. Wt: 217.74 g/mol
InChI Key: YIZUTXCVOUMLEL-UHFFFAOYSA-N
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Description

1-ethyl-N-isobutyl-5-methyl-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with ethyl, isobutyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-isobutyl-5-methyl-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with isobutylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-isobutyl-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-ethyl-N-isobutyl-5-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-N-isobutyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-5-methyl-1H-pyrazol-4-amine
  • 1-ethyl-3-methyl-1H-pyrazol-4-amine
  • 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine
  • 5-methyl-1H-pyrazol-4-amine

Uniqueness

1-ethyl-N-isobutyl-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

1-ethyl-5-methyl-N-(2-methylpropyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-5-13-9(4)10(7-12-13)11-6-8(2)3;/h7-8,11H,5-6H2,1-4H3;1H

InChI Key

YIZUTXCVOUMLEL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC(C)C)C.Cl

Origin of Product

United States

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